

Application Notes and Protocols for the Reduction of 5-Bromonicotinaldehyde

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Compound of Interest

Compound Name: 5-Bromonicotinaldehyde

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This document provides a detailed experimental procedure for the reduction of **5-bromonicotinaldehyde** to (5-bromopyridin-3-yl)methanol. The featured protocol utilizes sodium borohydride, a mild and selective reducing agent, ensuring a high yield of the desired primary alcohol. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other functionalized pyridine derivatives.

Reaction Overview

The reduction of the aldehyde functional group in **5-bromonicotinaldehyde** to a primary alcohol is efficiently achieved using sodium borohydride (NaBH_4) in a protic solvent, such as methanol. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the final alcohol product.

Data Presentation

The following table summarizes the key quantitative data for the reduction of **5-bromonicotinaldehyde**.

Parameter	Value	Reference
Starting Material	5-Bromonicotinaldehyde	N/A
Product	(5-bromopyridin-3-yl)methanol	N/A
Molecular Formula	C ₆ H ₆ BrNO	[1]
Molecular Weight	188.02 g/mol	[1]
Reducing Agent	Sodium Borohydride (NaBH ₄)	[1]
Solvent	Methanol (MeOH)	[1]
Reaction Temperature	0 °C	[1]
Reaction Time	1 hour	[1]
Reported Yield	95%	[1]
Appearance of Product	Colorless oil	[1]

¹H NMR Characterization of (5-bromopyridin-3-yl)methanol (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
8.58	s	1H	H-2 (Pyridine)
8.38	s	1H	H-6 (Pyridine)
4.74	s	2H	-CH ₂ OH
2.45	s	1H	-OH

(Note: The NMR data presented is for a closely related analogue, (5-Bromo-4-methyl-pyridin-3-yl)-methanol, and serves as a representative spectrum. Actual chemical shifts for (5-bromopyridin-3-yl)methanol may vary slightly.)[2]

Experimental Protocol

This protocol is based on a reported synthesis with a high yield.[1]

Materials:

- **5-bromonicotinaldehyde**
- Sodium borohydride (NaBH_4)
- Methanol (MeOH), anhydrous
- Ethyl acetate (EtOAc)
- Water (H_2O)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Separatory funnel

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, prepare a suspension of **5-bromonicotinaldehyde** (1.0 eq) in methanol.
- **Cooling:** Cool the suspension to $0\text{ }^\circ\text{C}$ using an ice bath.
- **Addition of Reducing Agent:** While maintaining the temperature at $0\text{ }^\circ\text{C}$, slowly add sodium borohydride (1.1 eq) portion-wise to the stirred suspension.
- **Reaction Monitoring:** Stir the reaction mixture at $0\text{ }^\circ\text{C}$ for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** After 1 hour, quench the reaction by the careful addition of water.

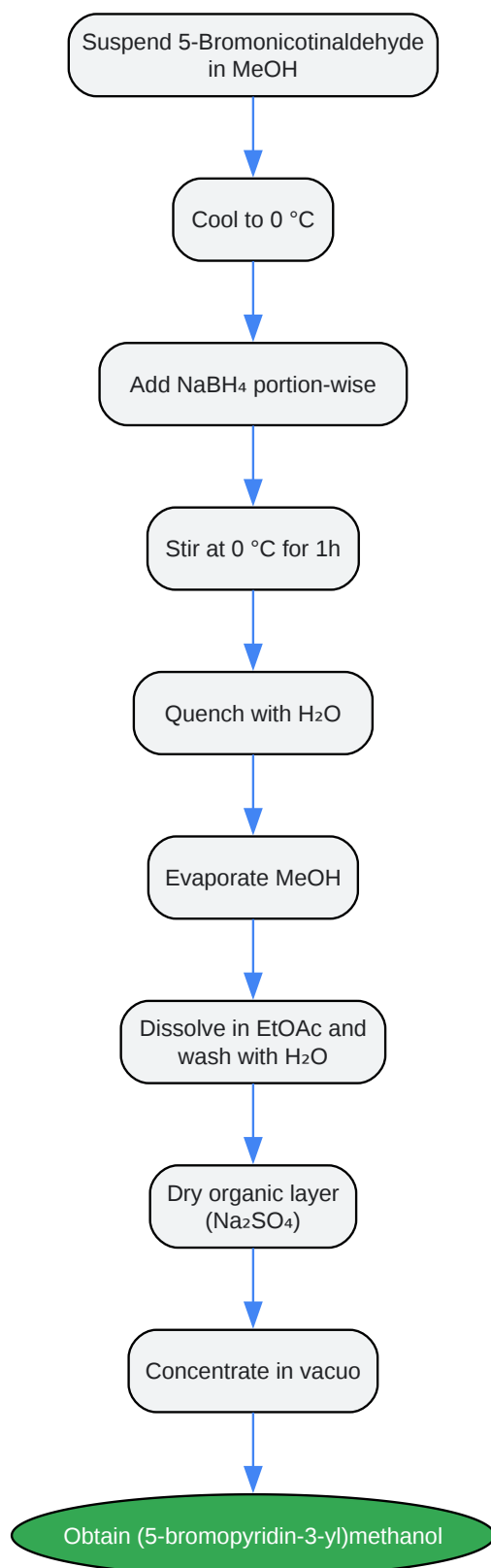
- **Solvent Removal:** Remove the methanol from the reaction mixture by evaporation under reduced pressure using a rotary evaporator.
- **Extraction:** Re-dissolve the resulting residue, a light yellowish oil, in ethyl acetate. Transfer the solution to a separatory funnel and wash with water.
- **Drying and Concentration:** Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate in vacuo to yield the final product, (5-bromopyridin-3-yl)methanol, as a colorless oil.^[1]

Visualizations

Reaction Scheme:

Caption: Chemical transformation of **5-Bromonicotinaldehyde**.

Experimental Workflow:



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Caption: Step-by-step experimental workflow.

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References

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- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
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